N-Formylglycine ethyl ester is a chemical compound with the molecular formula CHN\O and a CAS number of 3154-51-6. It is an N-formyl derivative of glycine ethyl ester, characterized by the presence of a formyl group (-CHO) attached to the nitrogen of the glycine structure. This compound is often utilized in peptide synthesis and as an intermediate in organic chemistry due to its reactivity and ability to participate in various chemical transformations .
Although specific biological activity data for N-Formylglycine ethyl ester is limited, compounds with similar structures often exhibit biological properties. For example, N-formyl amino acids are known to play roles in peptide synthesis and can influence biological pathways involving protein synthesis and enzyme function. The formyl group may also affect the compound's interaction with biological receptors, potentially impacting its pharmacological profile.
The synthesis of N-Formylglycine ethyl ester can be achieved through various methods:
N-Formylglycine ethyl ester finds applications in several areas:
Several compounds share structural similarities with N-Formylglycine ethyl ester. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Glycine ethyl ester | Amino acid derivative | Basic structure without formyl group |
N-Acetylglycine | Acetylated amino acid | Acetyl group influences solubility and reactivity |
N-Methylglycine | Methylated amino acid | Methyl group affects steric hindrance |
N-Formylnorleucine | Formyl derivative of norleucine | Larger side chain may affect biological activity |
N-Formylglycine ethyl ester is unique due to its specific formylation at the nitrogen atom, which can significantly alter its reactivity compared to other amino acid derivatives. This structural modification allows for diverse applications in organic synthesis and biochemistry that may not be achievable with simpler compounds like glycine ethyl ester.
Flammable